molecular formula C11H14O3 B14484020 2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate CAS No. 67220-79-5

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate

Katalognummer: B14484020
CAS-Nummer: 67220-79-5
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: DIXWQQAFPIROQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, a ketone group, and an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the acetate ester and the prop-2-en-1-yl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: This compound has a similar cyclopentene ring structure but with different functional groups.

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Another compound with a prop-2-en-1-yl group but attached to a phenol ring.

Uniqueness

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

67220-79-5

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

(2-methyl-3-oxo-4-prop-2-enylcyclopenten-1-yl) acetate

InChI

InChI=1S/C11H14O3/c1-4-5-9-6-10(14-8(3)12)7(2)11(9)13/h4,9H,1,5-6H2,2-3H3

InChI-Schlüssel

DIXWQQAFPIROQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC(C1=O)CC=C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.